(2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
(2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the cyano and cyclopropyl groups. The final steps involve the addition of the (2,5-dimethoxyphenyl)methyl and methylsulfanyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure could be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- Bromomethyl methyl ether
Uniqueness
Compared to similar compounds, this compound stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and to interact with a broader array of biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-14-6-7-18(25-2)13(8-14)11-26-20(23)15-9-17(12-4-5-12)22-19(27-3)16(15)10-21/h6-9,12H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNKCHQXZGDFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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